1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride
Description
This compound features a unique bicyclo[3.2.1]octane scaffold substituted with two dioxo-thia (sulfone) groups and a methylamine linker, forming a dimeric structure. The hydrochloride salt enhances solubility, a common strategy in pharmaceutical chemistry to improve bioavailability.
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2λ6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S2.ClH/c18-22(19)7-5-15(3-1-13(22)9-15)11-17-12-16-4-2-14(10-16)23(20,21)8-6-16;/h13-14,17H,1-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOZWPMSWJNOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)C1C2)CNCC34CCC(C3)S(=O)(=O)CC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride represents a novel structure within the realm of bicyclic compounds, particularly those containing sulfur and dioxo functionalities. This article delves into its biological activity, synthesizing available research findings and data.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which includes multiple functional groups that may contribute to its biological activities. The molecular formula is with a molecular weight of approximately 236.27 g/mol .
Biological Activity Overview
Research into the biological activity of this compound focuses on its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.
Antimicrobial Activity
Studies have indicated that derivatives of bicyclic compounds often exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Pseudomonas aeruginosa | 1250 µg/mL |
| Compound C | Candida albicans | 500 µg/mL |
The above table summarizes MIC values for various derivatives tested against common pathogens, suggesting that modifications to the bicyclic structure can enhance activity.
Anticancer Potential
Preliminary studies have also explored the anticancer potential of similar bicyclic compounds. Research indicates that these compounds may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways .
Case Studies
-
Case Study on Antibacterial Activity :
A study synthesized several derivatives of bicyclic compounds, including those structurally similar to our target compound. These derivatives were tested for antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to enhanced potency against resistant strains . -
Case Study on Antifungal Activity :
Another investigation focused on the antifungal properties of related compounds, demonstrating significant activity against Candida albicans. The study highlighted the importance of specific functional groups in enhancing antifungal action .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in metabolic pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The presence of sulfur and oxygen in the structure may facilitate interactions with lipid membranes, leading to increased permeability and cell death.
Scientific Research Applications
Medicinal Chemistry
The compound's structural similarity to known bioactive molecules positions it as a candidate for drug design, particularly in the development of new therapeutic agents targeting various diseases.
Potential Therapeutic Uses
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial infections, suggesting that this compound may inhibit bacterial growth through mechanisms involving β-lactamase inhibition, crucial for overcoming antibiotic resistance .
- Neuropharmacology : Compounds with bicyclic structures are often investigated for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as schizophrenia or depression.
Synthesis of Novel Derivatives
The synthesis of derivatives of this compound can lead to the discovery of new pharmacophores with enhanced biological activities. Research into the enantioselective synthesis of related bicyclic compounds has shown promising results in developing drugs with improved efficacy and reduced side effects .
Case Studies
- Inhibition Studies : A study on related bicyclic compounds indicated strong inhibitory activity against serine β-lactamases, which could be translated into clinical applications for treating resistant bacterial strains .
- Pharmacological Profiling : Investigations into the pharmacological properties of structurally similar compounds have revealed their potential as dopamine transporter inhibitors, which are critical in treating conditions like ADHD and Parkinson's disease .
Chemical Biology
Research into the biochemical pathways influenced by this compound could elucidate its mechanism of action at a molecular level, providing insights into how it interacts with specific proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Sulfur-Containing Systems
The bicyclo[3.2.1]octane core distinguishes this compound from smaller bicyclic systems like the β-lactam-containing bicyclo[3.2.0]heptane in penicillins (e.g., (2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) . Key differences include:
- Substituent Effects : The dual sulfone groups in the target compound increase polarity and hydrogen-bonding capacity compared to the carboxy and amide groups in β-lactams.
Hydrochloride Salts of Heterocyclic Compounds
Hydrochloride salts of nitrogen-containing heterocycles, such as 5-phenyl-2-piperonyloxazole hydrochloride (m.p. 193°C decomp.) and 2-γ-chlorophenyl-5-γ-p-methoxyphenyloxazole hydrochloride (m.p. 127°C), demonstrate improved crystallinity and aqueous solubility compared to free bases .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Findings and Gaps
- Structural Advantages : The dual sulfone groups may confer resistance to oxidative metabolism compared to thioether-containing analogs.
- Data Limitations : Melting points, solubility metrics, and synthetic protocols for the target compound are absent in the provided evidence, necessitating further empirical investigation.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of this bicyclic sulfonamide compound?
Methodological Answer:
- Stepwise Functionalization : Begin with the bicyclo[3.2.1]octane core and introduce sulfonamide groups via nucleophilic substitution or condensation reactions. For example, formaldehyde and HCl in ethanol/methanol under reflux can facilitate methylamine bridge formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediate sulfonamides. Ethanol/methanol mixtures are optimal for hydrochlorination .
- Purification : Use recrystallization in DMF/acetic acid to isolate crystalline products, followed by column chromatography with silica gel and dichloromethane/methanol gradients .
Q. How can the compound’s solubility limitations in aqueous media be addressed for biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins. For in vitro studies, cyclodextrin-based encapsulation improves bioavailability .
- pH Adjustment : The hydrochloride salt’s solubility increases in mildly acidic buffers (pH 4–5). Test phosphate or acetate buffers with incremental pH adjustments .
Q. What spectroscopic techniques are most effective for confirming the compound’s bicyclic structure?
Methodological Answer:
- 2D NMR : Use - HSQC and HMBC to resolve overlapping signals from the bicyclo[3.2.1]octane core and sulfonamide substituents. Key diagnostic peaks include δ 3.2–3.8 ppm (bridging CH₂) and δ 1.5–2.1 ppm (bridging CH groups) .
- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the bicyclic geometry and hydrochloride salt formation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced receptor-binding affinity?
Methodological Answer:
- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with target receptors (e.g., neurotransmitter transporters). Focus on the sulfonamide groups’ electrostatic complementarity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the bicyclic core in lipid bilayers. Prioritize derivatives with low RMSD (<2 Å) .
Q. What experimental approaches resolve contradictions in observed vs. predicted reaction yields?
Methodological Answer:
- DOE Optimization : Apply a Box-Behnken design to evaluate variables (temperature, solvent ratio, catalyst loading). Use JMP or Minitab to identify critical factors and optimize conditions .
- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediates and side products. For example, over-oxidation of sulfonamides may explain yield drops >80°C .
Q. How can the compound’s potential as a neuropharmacological agent be systematically validated?
Methodological Answer:
- In Vitro Screening : Test affinity for serotonin/norepinephrine transporters (SERT/NET) using radioligand displacement assays (IC₅₀ determination). Compare to reference inhibitors (e.g., desipramine) .
- In Vivo Models : Use tail-suspension or forced-swim tests in rodents to assess antidepressant-like effects. Dose ranges: 1–30 mg/kg (i.p.), with pharmacokinetic profiling via LC-MS/MS .
Q. What strategies mitigate degradation of the hydrochloride salt under long-term storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC-UV (λ = 254 nm). Degradation products often result from sulfonamide hydrolysis .
- Formulation : Lyophilize with trehalose or mannitol (1:1 w/w) to stabilize the hydrochloride salt. Store at -20°C under argon .
Methodological Notes
- References : Avoid commercial sources (e.g., BenchChem). Prioritize peer-reviewed protocols from journals like Biopolymers and Cell or Polish Journal of Chemical Technology .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) to ensure reproducibility. Use LabArchives or ELN systems for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
